(1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol
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Overview
Description
(1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the trifluoroethyl group in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol typically involves the introduction of the trifluoroethyl group to an indole precursor. One possible synthetic route could involve the reaction of an indole derivative with a trifluoroethylating agent under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol may undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups to the indole ring.
Scientific Research Applications
Chemistry
In chemistry, (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Indole derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol would depend on its specific biological target. Indole derivatives often interact with various enzymes and receptors in the body, modulating their activity. The trifluoroethyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol include other indole derivatives with different substituents, such as:
- (1-Methyl-1H-indol-4-yl)methanol
- (1-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxaldehyde)
- (1-(2,2,2-Trifluoroethyl)-1H-indole-2-carboxylic acid)
Uniqueness
The presence of the trifluoroethyl group in this compound may impart unique chemical and biological properties compared to other indole derivatives. This group can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)indol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)7-15-5-4-9-8(6-16)2-1-3-10(9)15/h1-5,16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIBHDLFGFRRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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